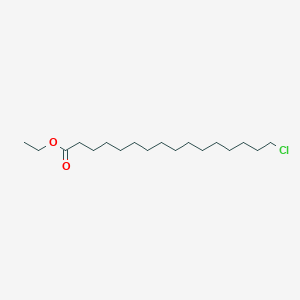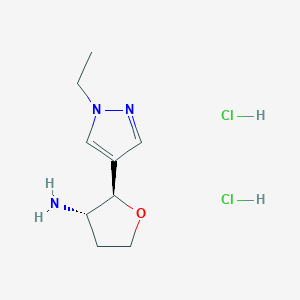
(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a pyrazole moiety, and an amine group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the tetrahydrofuran ring, the introduction of the pyrazole moiety, and the incorporation of the amine group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes and interactions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
- (2R,3S)-2-(1-Propyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
- (2R,3S)-2-(1-Butyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
Uniqueness
Compared to similar compounds, (2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride may exhibit unique properties such as higher binding affinity, better selectivity, and improved stability. These characteristics make it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H17Cl2N3O |
|---|---|
分子量 |
254.15 g/mol |
IUPAC名 |
(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-12-6-7(5-11-12)9-8(10)3-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m0../s1 |
InChIキー |
WLNVEYFWTYXHRQ-DBEJOZALSA-N |
異性体SMILES |
CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)N.Cl.Cl |
正規SMILES |
CCN1C=C(C=N1)C2C(CCO2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(Dimethylamino)pyridin-3-yl]-2-methylpropanoic acid](/img/structure/B15276737.png)
![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15276745.png)
![{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B15276759.png)
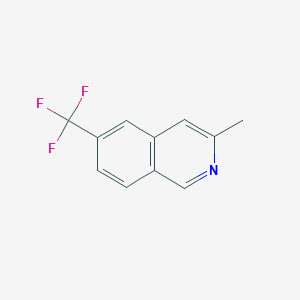
![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one](/img/structure/B15276773.png)
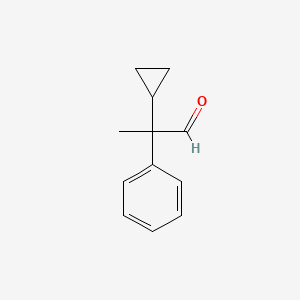
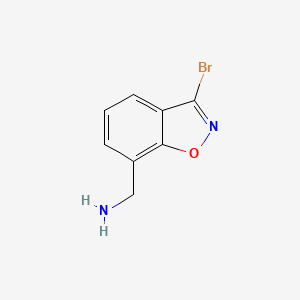
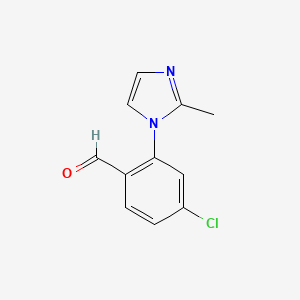

![3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B15276792.png)
![3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276804.png)
![7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B15276811.png)
![1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane](/img/structure/B15276822.png)
